molecular formula C17H18O4 B13382790 3,5-Bis(4-hydroxyphenyl)pent-4-ene-1,2-diol

3,5-Bis(4-hydroxyphenyl)pent-4-ene-1,2-diol

Cat. No.: B13382790
M. Wt: 286.32 g/mol
InChI Key: DVUXXXYVVWRAIA-UHFFFAOYSA-N
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Description

3,5-Bis(4-hydroxyphenyl)pent-4-ene-1,2-diol is an organic compound with the molecular formula C17H18O4 This compound is characterized by the presence of two hydroxyphenyl groups attached to a pentene backbone, which includes two hydroxyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-hydroxyphenyl)pent-4-ene-1,2-diol typically involves the reaction of 4-hydroxybenzaldehyde with a suitable pentene derivative under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by reduction and hydroxylation steps to introduce the hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-hydroxyphenyl)pent-4-ene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The double bond in the pentene backbone can be reduced to form saturated derivatives.

    Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated pentane derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3,5-Bis(4-hydroxyphenyl)pent-4-ene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism by which 3,5-Bis(4-hydroxyphenyl)pent-4-ene-1,2-diol exerts its effects involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(4-hydroxyphenyl)pent-4-ene-1,2-diol is unique due to its specific structural features, including the presence of two hydroxyl groups on the pentene backbone, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3,5-bis(4-hydroxyphenyl)pent-4-ene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c18-11-17(21)16(13-4-8-15(20)9-5-13)10-3-12-1-6-14(19)7-2-12/h1-10,16-21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUXXXYVVWRAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(C2=CC=C(C=C2)O)C(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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